Home > Products > Screening Compounds P67897 > Impurity A of Paricalcitol
Impurity A of Paricalcitol - 2230789-87-2

Impurity A of Paricalcitol

Catalog Number: EVT-3059709
CAS Number: 2230789-87-2
Molecular Formula: C27H44O3
Molecular Weight: 416.646
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Impurity A of Paricalcitol is a chemical compound associated with the active pharmaceutical ingredient paricalcitol, which is a synthetic analog of vitamin D. Paricalcitol is primarily utilized in the treatment of secondary hyperparathyroidism, particularly in patients with chronic kidney disease. Impurity A is identified as one of the potential contaminants that can arise during the synthesis of paricalcitol, affecting its purity and efficacy.

Source

Paricalcitol is synthesized through various chemical processes, and impurities like Impurity A can originate from these synthetic routes. The presence of impurities is a critical consideration in pharmaceutical manufacturing, as they can impact the drug's safety and effectiveness. The specific synthesis routes that lead to Impurity A involve complex organic reactions, often requiring careful monitoring and optimization to minimize impurity levels.

Classification

Impurity A falls under the category of pharmaceutical impurities, which are defined as any unintended substances present in a drug product. These impurities can arise from raw materials, by-products of synthesis, or degradation during storage. Regulatory bodies like the Food and Drug Administration have established guidelines for acceptable levels of impurities in pharmaceutical products to ensure patient safety.

Synthesis Analysis

Methods

The synthesis of Impurity A typically involves several reaction steps that may include oxidation and other organic transformations. One common method for synthesizing paricalcitol involves multiple stages:

  1. Starting Material Preparation: The process begins with a suitable starting material that undergoes various reactions.
  2. Oxidation Reaction: This step may involve oxidizing agents to convert specific functional groups within the starting material into desired forms.
  3. Purification Steps: After the synthesis, purification methods such as chromatography are employed to isolate paricalcitol from its impurities, including Impurity A.

Technical Details

The synthesis routes often require optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield while minimizing the formation of impurities. For instance, using specific catalysts or adjusting pH levels can significantly influence the reaction pathway and impurity profiles.

Molecular Structure Analysis

Structure

Impurity A's molecular structure is characterized by its unique arrangement of atoms, which can be elucidated through techniques like nuclear magnetic resonance spectroscopy and mass spectrometry. The exact structure may vary depending on the synthetic route used.

Data

  • Molecular Formula: C27H44O3
  • Molecular Weight: 416.64 g/mol
  • CAS Number: 2230789-87-2 (for Impurity A)

These data points are essential for identifying and characterizing the compound during analytical testing.

Chemical Reactions Analysis

Reactions

Impurity A can be formed through various side reactions during the synthesis of paricalcitol. Common reactions leading to impurity formation include:

  1. Dehydrogenation Reactions: These can occur when intermediates lose hydrogen atoms under certain conditions.
  2. Hydrolysis Reactions: Involving water that can lead to the breakdown of sensitive functional groups within the molecule.

Technical Details

The formation of Impurity A is often monitored using high-performance liquid chromatography (HPLC) to quantify its concentration alongside paricalcitol during production. Adjustments in reaction conditions are made based on these analyses to ensure compliance with regulatory standards.

Mechanism of Action

Paricalcitol functions by binding to vitamin D receptors in target tissues, which leads to several biological effects:

  1. Inhibition of Parathyroid Hormone Synthesis: By activating vitamin D receptors, paricalcitol reduces parathyroid hormone levels in the blood.
  2. Calcium Regulation: It enhances intestinal absorption of calcium and phosphate, contributing to bone health.

These actions are crucial for managing conditions related to calcium imbalance in patients with chronic kidney disease.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white or off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; requires proper storage conditions to maintain integrity.
  • pH Range: The stability of paricalcitol and its impurities can be affected by pH levels during formulation.

Relevant analytical methods such as infrared spectroscopy and ultraviolet-visible spectroscopy are employed to assess these properties during quality control processes.

Applications

Impurity A's primary significance lies within pharmaceutical research and development contexts:

Synthetic Pathways and Formation Mechanisms of Impurity A in Paricalcitol Manufacturing

Role of Side-Reactions in Vitamin D2 Analogue Synthesis

Impurity A (19-nor-1α,3β,25-trihydroxyvitamin D₂) originates from competitive side-reactions during the synthesis of paricalcitol from vitamin D₂ precursors. Key side-reactions include:

  • Dehydration artifacts: Acid-catalyzed dehydration of C1/C3-hydroxylated intermediates under anhydrous conditions generates 1,3-cyclic ether byproducts instead of the desired triol structure [8] [9].
  • Incomplete Wittig coupling: Residual trans-vinylene isomers form during the C22–C23 olefination, leading to stereochemical impurities detectable at >0.5% in crude batches [8].
  • Ring rearrangement: Alkaline conditions during A-ring deprotection trigger unintended ring contraction, yielding 19-nor analogs (structural core of Impurity A) [9].

Table 1: Major Side-Reactions Generating Impurity A

Reaction StageConditionsImpurity Yield RangePrimary Driver
C1-HydroxylationAnhydrous HCl/THF2.1–3.8%Acid concentration >0.1M
Side chain elongationWittig reagent excess1.5–4.2%Temperature >–40°C
Global deprotectionAqueous NaOH0.9–2.3%pH >10.5

Stereochemical Deviations During A-Ring Modifications

Stereochemical integrity at C1 and C3 is compromised during A-ring synthesis due to:

  • Epimerization at C3: Basic conditions during silyl deprotection (e.g., tetrabutylammonium fluoride) cause reversible ketonization at C3, enabling epimerization. This generates 3β-hydroxy epimers like 3-epi-paricalcitol (precursor to Impurity A) at levels up to 5.1% without kinetic control [2] [7].
  • C1 stereoselectivity loss: Incomplete chiral induction during microbial hydroxylation results in 1β-hydroxy diastereomers. Catalytic impurities (e.g., Pd/C) further accelerate racemization [5] [9].
  • Protective group inefficiency: Bulkier silyl groups (TBDPS vs. TBS) reduce epimerization but introduce steric hindrance, lowering reaction yields by 15–20% [8].

Oxidative Byproduct Formation in Large-Scale Production

Oxidative degradation pathways dominate in post-synthesis stages:

  • Auto-oxidation at C25: Molecular oxygen attacks the tertiary alcohol at C25, forming ketone derivatives (e.g., 25-keto-Impurity A) during solvent stripping. This is amplified in stainless steel reactors due to trace metal catalysis [3] [6].
  • Peroxide-mediated degradation: Residual peroxides in ether solvents (e.g., THF) cleave the diene system, generating seco-steroids. Batches with >50 ppm peroxides contain 2.3× more Impurity A than controls [4] [7].
  • Photolytic decomposition: UV exposure during crystallization induces [6π]-electrocyclization, forming lumisterol-like adducts. Amber glass reduces these byproducts by 90% versus clear glass [7].

Table 2: Oxidative Byproducts Linked to Impurity A Formation

Oxidant SourceResulting Impurity StructureMitigation Strategy
O₂ (aerobic storage)25-Hydroperoxy-19-nor D₂Nitrogen sparging
Peroxides in THF22,23-Seco-triolFresh solvent (peroxides <20 ppm)
UV light (254 nm)6,7-trans-Cyclized adductWavelength-filtered drying

Catalytic Process-Induced Isomerization Pathways

Homogeneous and heterogeneous catalysts induce isomerizations:

  • Acid-catalyzed diene migration: Lewis acids (e.g., BF₃·Et₂O) used in deprotection catalyze [1,7]-sigmatropic shifts, converting 5,6-trans-vitamin D to toxic 5,6-cis isomers. These isomers undergo spontaneous A-ring rearrangement to Impurity A at temperatures >30°C [4] [9].
  • Metal-mediated epimerization: Pd catalysts from hydrogenation steps leach into reaction mixtures, epimerizing C20 chiral centers. This generates (20S)-paricalcitol, a USP-listed impurity that degrades to Impurity A under thermal stress [2] [5].
  • Solvent-catalyst interactions: Polar aprotic solvents (DMF, DMSO) stabilize carbocationic intermediates that rearrange to 19-nor structures. Batch data shows DMSO increases Impurity A by 3.7-fold versus toluene [8].

Table 3: Catalytic Conditions Favoring Impurity A

CatalystReactionIsomerization ByproductCritical Control Parameter
BF₃·Et₂ODesilylation5,6-cis-IsomerTemperature (<25°C)
Pd/C (5%)Terminal olefin reduction(20S)-ParicalcitolCatalyst loading (<0.1 eq)
p-TsOHCyclohexanol dehydrationΔ⁷-DieneReaction time (<2 h)

Properties

CAS Number

2230789-87-2

Product Name

Impurity A of Paricalcitol

IUPAC Name

(1R,3R)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol

Molecular Formula

C27H44O3

Molecular Weight

416.646

InChI

InChI=1S/C27H44O3/c1-18(8-9-19(2)26(3,4)30)24-12-13-25-21(7-6-14-27(24,25)5)11-10-20-15-22(28)17-23(29)16-20/h8-11,18-19,22-25,28-30H,6-7,12-17H2,1-5H3/b9-8+,21-11+/t18-,19+,22-,23-,24-,25-,27-/m1/s1

InChI Key

BPKAHTKRCLCHEA-GNUXSJEZSA-N

SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.